Phenyl 4-(heptan-4-yl)pyridine-1(4H)-carboxylate
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Overview
Description
Phenyl 4-(heptan-4-yl)pyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine carboxylates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring a phenyl group, a heptan-4-yl chain, and a pyridine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(heptan-4-yl)pyridine-1(4H)-carboxylate typically involves the esterification of 4-(heptan-4-yl)pyridine-1(4H)-carboxylic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is usually heated to around 100-120°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(heptan-4-yl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Piperidine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl 4-(heptan-4-yl)pyridine-1(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenyl 4-(heptan-4-yl)pyridine-1(4H)-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Phenyl 4-(heptan-4-yl)pyridine-1(4H)-carboxylate can be compared with other pyridine carboxylates, such as:
- Phenyl 4-(hexan-4-yl)pyridine-1(4H)-carboxylate
- Phenyl 4-(pentan-4-yl)pyridine-1(4H)-carboxylate
- Phenyl 4-(butan-4-yl)pyridine-1(4H)-carboxylate
These compounds share similar structural features but differ in the length of the alkyl chain, which can influence their chemical properties and applications. This compound is unique due to its specific alkyl chain length, which may confer distinct reactivity and biological activity.
Properties
CAS No. |
651054-03-4 |
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Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
phenyl 4-heptan-4-yl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H25NO2/c1-3-8-16(9-4-2)17-12-14-20(15-13-17)19(21)22-18-10-6-5-7-11-18/h5-7,10-17H,3-4,8-9H2,1-2H3 |
InChI Key |
WIAOPDUCWDNBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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